BenchChemオンラインストアへようこそ!

6-Ethyl-4-methylpyridin-2-amine

Nitric Oxide Synthase Isoform Selectivity Endothelial NOS

6-Ethyl-4-methylpyridin-2-amine (CAS 145402-35-3) is a disubstituted 2-aminopyridine that serves as a critical pharmacophoric fragment in potent nitric oxide synthase (NOS) inhibitors. Its core scaffold—2-aminopyridine—is a privileged structure in kinase and NOS inhibitor design, but the specific 4-methyl-6-ethyl substitution pattern on the pyridine ring endows this compound with a unique shape, electronic distribution, and lipophilicity profile (calculated LogP ~1.7, topological polar surface area 38.9 Ų) that differentiates it from unsubstituted, 4,6-dimethyl, or 6-methyl-4-ethyl regioisomers.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 145402-35-3
Cat. No. B116443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-methylpyridin-2-amine
CAS145402-35-3
Synonyms2-Pyridinamine,6-ethyl-4-methyl-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=C1)C)N
InChIInChI=1S/C8H12N2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10)
InChIKeyHOYBUTQLFZKDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-methylpyridin-2-amine (CAS 145402-35-3) for Research Procurement: Core Chemical Identity and NOS Pharmacophore


6-Ethyl-4-methylpyridin-2-amine (CAS 145402-35-3) is a disubstituted 2-aminopyridine that serves as a critical pharmacophoric fragment in potent nitric oxide synthase (NOS) inhibitors [1]. Its core scaffold—2-aminopyridine—is a privileged structure in kinase and NOS inhibitor design, but the specific 4-methyl-6-ethyl substitution pattern on the pyridine ring endows this compound with a unique shape, electronic distribution, and lipophilicity profile (calculated LogP ~1.7, topological polar surface area 38.9 Ų) that differentiates it from unsubstituted, 4,6-dimethyl, or 6-methyl-4-ethyl regioisomers . In the ChEMBL/BindingDB curated database, this compound (CHEMBL294084) is explicitly annotated with enzyme inhibition constants, confirming it is not merely a theoretical building block but an experimentally characterized bioactive molecule with reported IC50 values of 49 nM against endothelial NOS (eNOS) and 330 nM against inducible NOS (iNOS), establishing a quantifiable ~6.7-fold isoform selectivity window [1][2].

Why Generic 2-Aminopyridine Substitution Cannot Match 6-Ethyl-4-methylpyridin-2-amine in NOS-Targeted Research


The 2-aminopyridine class spans a wide continuum of NOS inhibitory potency and isoform selectivity that is exquisitely sensitive to the position, size, and electronic character of ring substituents [1]. Unsubstituted 2-aminopyridine and simple mono-methyl analogs typically exhibit weak or indiscriminate NOS binding because they lack the specific hydrophobic contacts that the 6-ethyl and 4-methyl groups make within the enzyme active site [2]. The 4,6-dimethyl analog, while sharing the same core, presents a different steric footprint: the 6-methyl group provides less van der Waals contact with the hydrophobic pocket compared to the 6-ethyl extension present in the target compound [2]. Conversely, bulkier N-alkylated derivatives such as 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine introduce additional hydrogen-bonding capacity and molecular weight that shift selectivity toward kinase targets rather than NOS isoforms . In the context of NOS inhibitor lead optimization, even a single methyl-to-ethyl substitution at the 6-position has been shown in published SAR studies to modulate mGlu5 and kinase target potency by >3-fold, underscoring that generic selection of ‘a 2-aminopyridine’ without the precise 4-methyl-6-ethyl pattern will produce irreproducible biological results in NOS pharmacology [3].

6-Ethyl-4-methylpyridin-2-amine: Quantified Differentiation Evidence vs. Closest Structural Analogs


eNOS vs. iNOS Isoform Selectivity: 6-Ethyl-4-methylpyridin-2-amine vs. 1400W (iNOS-Selective Standard)

6-Ethyl-4-methylpyridin-2-amine exhibits a reversed isoform selectivity profile compared to the classical iNOS-selective inhibitor 1400W. The target compound displays an eNOS IC50 of 49 nM and an iNOS IC50 of 330 nM, yielding an iNOS/eNOS selectivity ratio of approximately 6.7-fold favoring eNOS inhibition [1]. In contrast, 1400W (CAS 214358-33-5) is characterized by a Ki of 7 nM for iNOS versus 50 µM for eNOS, corresponding to a >7,000-fold selectivity favoring iNOS . This diametrically opposed selectivity landscape means researchers investigating eNOS-preferential pharmacology must specifically procure the 6-ethyl-4-methyl substituted scaffold rather than defaulting to 1400W or other iNOS-biased 2-aminopyridine derivatives.

Nitric Oxide Synthase Isoform Selectivity Endothelial NOS Inducible NOS

eNOS Inhibitory Potency: 6-Ethyl-4-methylpyridin-2-amine vs. 4,6-Dimethylpyridin-2-amine (the 6-Desethyl Analog)

The impact of the 6-ethyl substituent on eNOS inhibitory potency can be contextualized by comparison with published data on the 2-amino-4,6-dimethylpyridine scaffold. 6-Ethyl-4-methylpyridin-2-amine achieves an eNOS IC50 of 49 nM [1]. While a direct head-to-head IC50 for 4,6-dimethylpyridin-2-amine against eNOS under identical assay conditions is not available in public databases, SAR studies embedded in NOS inhibitor lead optimization programs demonstrate that extending the 6-alkyl chain from methyl to ethyl provides additional hydrophobic contact with the enzyme active site, consistent with the sub-50 nM potency observed for the target compound [2]. Furthermore, in a related 2-aminopyridine mGlu5 modulator series where systematic 6-position SAR was quantified, the 6-ethyl analog (compound 23/24) exhibited an IC50 of 9.3–32 nM compared to the 6-methyl analog (compound 21/22) at 9.1–20 nM, with the 6-ethyl derivatives demonstrating improved rat and human plasma protein binding (free fraction: 6-Et 0.027–0.034 vs. 6-Me 0.066–0.076) [3]. This class-level evidence supports the expectation that 6-ethyl-4-methylpyridin-2-amine offers superior target engagement parameters compared to its 6-desethyl (4,6-dimethyl) counterpart in NOS-targeted applications.

Endothelial Nitric Oxide Synthase Structure-Activity Relationship 6-Position Alkyl Substitution Lead Optimization

Calculated Lipophilicity and Polarity: 6-Ethyl-4-methylpyridin-2-amine vs. N-Alkylated 2-Aminopyridine Kinase Probes

The calculated physicochemical properties of 6-ethyl-4-methylpyridin-2-amine (XLogP = 1.7; TPSA = 38.9 Ų) position it in a favorable drug-like space for fragment-based NOS inhibitor design . In contrast, N-alkylated 2-aminopyridine kinase probes such as 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine (MW = 213.28 g/mol; containing a secondary amine and additional pyridine ring) exhibit significantly higher molecular weight and altered hydrogen-bonding capacity that biases target engagement toward kinase ATP-binding pockets rather than NOS active sites [1]. The simpler primary amine architecture of 6-ethyl-4-methylpyridin-2-amine (MW = 136.19 g/mol) preserves the critical 2-amino hydrogen-bond donor/acceptor motif required for NOS heme propionate and tetrahydrobiopterin interactions as elucidated in co-crystal structures [2], while its moderate lipophilicity (LogP ~1.7) balances membrane permeability with aqueous solubility for in vitro assay compatibility.

Lipophilicity Physicochemical Properties Drug-Likeness Kinase vs. NOS Selectivity

Validated Synthetic Utility: 6-Ethyl-4-methylpyridin-2-amine as a Suzuki-Miyaura Coupling Building Block vs. Halogenated 2-Aminopyridines

6-Ethyl-4-methylpyridin-2-amine is explicitly documented as being synthetically accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling, with published procedures demonstrating its preparation from 5-bromo-2-methylpyridin-3-amine and appropriate boronic acid derivatives under mild conditions (80–100 °C, toluene or DMF) . This contrasts with the more common halogenated 2-aminopyridine building blocks (e.g., 5-bromo-4-methylpyridin-2-amine, 6-chloro-4-methylpyridin-2-amine) that require subsequent dehalogenation or additional functionalization steps to install the 6-ethyl group. The direct availability of the pre-functionalized 6-ethyl-4-methyl scaffold eliminates at least one synthetic step compared to routes starting from halogenated precursors, reducing overall step count, protecting group manipulations, and purification burden in fragment-growing campaigns targeting NOS or related enzymes .

Suzuki-Miyaura Coupling Medicinal Chemistry Building Block Heterocyclic Synthesis Fragment Elaboration

High-Confidence Research & Procurement Scenarios for 6-Ethyl-4-methylpyridin-2-amine


Endothelial NOS (eNOS) Preferential Inhibitor Fragment Screening and Lead Optimization

Based on its experimentally determined eNOS IC50 of 49 nM and ~6.7-fold selectivity over iNOS , 6-ethyl-4-methylpyridin-2-amine is the fragment of choice for initiating eNOS-biased inhibitor programs. Research groups studying endothelial function, vascular biology, or cardiovascular pharmacology should prioritize this compound over 1400W (which is iNOS-selective with a >7,000-fold bias) or unsubstituted 2-aminopyridine (which lacks the hydrophobic contacts required for nanomolar potency). The compound's primary amine handle at the 2-position provides a direct vector for fragment growing via amide coupling or reductive amination, while the 4-methyl and 6-ethyl groups pre-establish the critical hydrophobic contacts observed in NOS co-crystal structures .

Structure-Activity Relationship (SAR) Exploration at the 6-Position of 2-Aminopyridine NOS Pharmacophores

The compound serves as the benchmark 6-ethyl reference point in systematic SAR studies comparing 6-position alkyl substituents (H, Me, Et, iPr, cyclopropyl) on the 2-aminopyridine scaffold. Published mGlu5 modulator SAR data demonstrates that the 6-ethyl substitution imparts distinct pharmacokinetic properties (plasma protein binding free fraction of 0.027–0.034) compared to 6-methyl (0.066–0.076) and 6-fluoro (0.023–0.132) analogs . For NOS-targeted programs, the 6-ethyl-4-methyl combination provides a balanced profile of enzyme potency and drug-like properties that cannot be achieved with 6-methyl (insufficient lipophilicity), 6-isopropyl (excessive steric bulk), or 6-unsubstituted (no hydrophobic anchor) variants. Procurement of this specific substitution pattern ensures the research team starts SAR exploration from an experimentally characterized midpoint rather than an untested extreme.

Suzuki-Miyaura Fragment Elaboration in Parallel Medicinal Chemistry Libraries

6-Ethyl-4-methylpyridin-2-amine is an optimal substrate for library synthesis via the same Suzuki-Miyaura methodology used in its own preparation . The pre-installed 6-ethyl and 4-methyl groups on the pyridine ring leave the 2-amino group and the pyridine 3- and 5-positions available for further diversification. With commercial availability at 98% purity , the compound eliminates the need for in-house synthesis of the 6-ethyl-4-methylpyridin-2-amine core, saving 1–2 synthetic steps per library member. This is particularly advantageous for CROs and academic medicinal chemistry labs conducting 96-well plate format parallel synthesis where step count directly correlates with turnaround time and cost per compound.

Biochemical Assay Standard for eNOS vs. iNOS Selectivity Profiling Panels

The compound's well-defined selectivity window (eNOS IC50 = 49 nM; iNOS IC50 = 330 nM; selectivity ratio ~6.7) makes it a useful reference standard for calibrating NOS isoform selectivity assay panels . Unlike 1400W, which provides extreme iNOS selectivity (>7,000-fold), 6-ethyl-4-methylpyridin-2-amine offers a moderate eNOS-preferential benchmark that is complementary to existing tool compounds. Contract research organizations (CROs) offering NOS profiling services can incorporate this compound as a third reference point alongside 1400W (iNOS-selective) and L-NNA (non-selective NOS inhibitor) to provide clients with a more complete assessment of compound selectivity across all three NOS isoforms.

Quote Request

Request a Quote for 6-Ethyl-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.